Acetone dimethylhydrazone

Catalog No.
S663798
CAS No.
13483-31-3
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone dimethylhydrazone

CAS Number

13483-31-3

Product Name

Acetone dimethylhydrazone

IUPAC Name

N-methyl-N-(propan-2-ylideneamino)methanamine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3

InChI Key

IDSMDKUVIBSETN-UHFFFAOYSA-N

SMILES

CC(=NN(C)C)C

Canonical SMILES

CC(=NN(C)C)C

The exact mass of the compound Acetone dimethylhydrazone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetone dimethylhydrazone (ADMH) is a highly versatile aza-enolate precursor and synthetic building block, widely utilized in the Corey-Enders alkylation protocol [1]. By temporarily replacing the oxygen atom of acetone with a dimethylhydrazone moiety, it enables the generation of sterically hindered, highly nucleophilic metalated intermediates [2]. This compound is critical for the controlled synthesis of complex aliphatic chains, unsymmetrical ketones, and spirocyclic frameworks where direct enolization of acetone would fail due to side reactions [3].

Attempting to substitute ADMH with generic acetone or unsubstituted acetone hydrazone leads to catastrophic process failures in complex synthesis [1]. Direct deprotonation of acetone produces an oxygen enolate that is highly prone to rapid aldol self-condensation and uncontrollable polyalkylation, resulting in poor yields of targeted mono-alkylated products [2]. Furthermore, substituting with unsubstituted acetone hydrazone introduces the risk of competitive N-alkylation, destroying the required C-C bond formation selectivity. ADMH’s N,N-dimethyl group provides both the steric bulk necessary to prevent self-condensation and the electronic properties required to lock the regiochemistry of subsequent deprotonations [3].

Suppression of Self-Condensation in Mono-Alkylation Workflows

When subjected to strong bases (e.g., LDA or BuLi), acetone dimethylhydrazone forms a stable aza-enolate that completely resists self-condensation, allowing for clean mono-alkylation with yields frequently exceeding 90% [1]. In contrast, the direct formation of acetone lithium enolates under similar conditions results in significant aldol addition byproducts and polyalkylation, drastically reducing the yield of the desired mono-alkylated product [2].

Evidence DimensionYield of clean mono-alkylated product
Target Compound Data>90% yield (via aza-enolate)
Comparator Or BaselineAcetone lithium enolate (<50% yield due to aldol/polyalkylation)
Quantified Difference>40% absolute increase in target yield with near-zero self-condensation
ConditionsLDA/BuLi in THF at -78°C to 0°C, followed by primary alkyl halide addition

Eliminates complex downstream purification of aldol byproducts, making it essential for scalable pharmaceutical intermediate synthesis.

One-Pot Synthesis of Unsymmetrical Ketones

ADMH enables the precise, one-pot synthesis of unsymmetrical ketones via successive lithiation and alkylation steps. For example, the synthesis of 1-phenyl-3-nonanone via ADMH yields 94% of the target compound [1]. Attempting a similar sequential alkylation directly on acetone yields a statistical mixture of symmetric and unsymmetrical ketones, severely limiting procurement viability for complex targets [2].

Evidence DimensionYield of unsymmetrical ketone (e.g., 1-phenyl-3-nonanone)
Target Compound Data94% isolated yield
Comparator Or BaselineAcetone (standard sequential alkylation yields complex statistical mixtures)
Quantified DifferenceNear-quantitative conversion to the specific unsymmetrical target vs. statistical scrambling
ConditionsSuccessive addition of BuLi and R1-X, then BuLi and R2-X, followed by acidic hydrolysis

Allows buyers to procure a single starting material for the highly controlled, step-wise construction of complex asymmetric ketone frameworks.

Strict C-Alkylation Selectivity via N,N-Dimethyl Protection

The N,N-dimethyl moiety in ADMH acts as a built-in protecting group that forces electrophilic attack exclusively at the carbon atom of the aza-enolate [1]. When unsubstituted acetone hydrazone is used, the nucleophilic nitrogen competes with the carbon, leading to significant N-alkylated byproducts. ADMH guarantees 100% C-alkylation selectivity under standard Corey-Enders conditions [2].

Evidence DimensionRatio of C-alkylation to N-alkylation
Target Compound Data100% C-alkylation
Comparator Or BaselineAcetone hydrazone (mixed C- and N-alkylation)
Quantified DifferenceComplete elimination of N-alkylation pathways
ConditionsAlkylation of the metalated hydrazone with alkyl halides in THF

Ensures predictable mass balances and eliminates the need to separate structurally similar N-alkylated impurities during scale-up.

Enhanced Thermal Stability of the Metalated Intermediate

The lithiated intermediate of ADMH demonstrates remarkable thermal stability, remaining intact and reactive at 0°C to room temperature for extended periods [1]. Conversely, the lithium enolate of acetone is notoriously unstable at elevated temperatures, rapidly equilibrating and degrading if not maintained strictly at or below -78°C [2].

Evidence DimensionIntermediate stability temperature threshold
Target Compound DataStable at 0°C to 25°C
Comparator Or BaselineAcetone lithium enolate (requires strict maintenance at -78°C)
Quantified Difference>75°C expansion in the operational temperature window for the metalated intermediate
ConditionsLithiation with BuLi/LDA in THF, holding prior to electrophile addition

Drastically reduces cryogenic cooling costs and process sensitivity during industrial-scale manufacturing.

Precursor for Insect Pheromones and Fragrances

Due to its ability to undergo clean successive alkylations, ADMH is the premier starting material for synthesizing long-chain, unsymmetrical aliphatic ketones, such as dihydrojasmone and various insect spiroacetal pheromones [1].

Synthesis of Geminal-Dialkyl Dienes for Polymerization

ADMH is utilized in the controlled synthesis of medium-to-long chain linear diene monomers containing gem-dimethyl groups. Its precise mono-alkylation capability prevents the polyalkylation issues that plague direct ketone functionalization[2].

Directed Regioselective Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

In multi-step API synthesis requiring the construction of specific stereocenters or highly substituted carbon frameworks, ADMH serves as a reliable aza-enolate equivalent, offering thermal stability and strict C-alkylation that standard oxygen enolates cannot provide [3].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

13483-31-3

Dates

Last modified: 08-15-2023

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